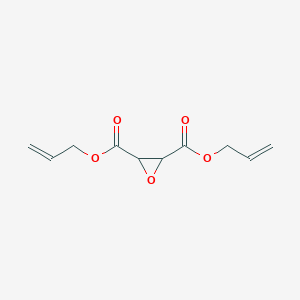
Diprop-2-en-1-yl oxirane-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diprop-2-en-1-yl oxirane-2,3-dicarboxylate is a chemical compound that belongs to the class of oxirane derivatives It is characterized by the presence of an oxirane ring (a three-membered epoxide ring) and two carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl oxirane-2,3-dicarboxylate typically involves the reaction of an appropriate dicarboxylic acid with an epoxide precursor. One common method is the reaction of maleic anhydride with allyl alcohol in the presence of a catalyst to form the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Organic solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diprop-2-en-1-yl oxirane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
Diprop-2-en-1-yl oxirane-2,3-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of Diprop-2-en-1-yl oxirane-2,3-dicarboxylate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate various biochemical pathways and exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl oxirane-2,3-dicarboxylate
- Diethyl oxirane-2,3-dicarboxylate
- Dipropyl oxirane-2,3-dicarboxylate
Uniqueness
Diprop-2-en-1-yl oxirane-2,3-dicarboxylate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential applications compared to other similar compounds. The allyl group can participate in additional chemical reactions, providing versatility in synthetic applications.
Eigenschaften
CAS-Nummer |
63507-42-6 |
|---|---|
Molekularformel |
C10H12O5 |
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
bis(prop-2-enyl) oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C10H12O5/c1-3-5-13-9(11)7-8(15-7)10(12)14-6-4-2/h3-4,7-8H,1-2,5-6H2 |
InChI-Schlüssel |
WZMILQWGNLNIKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)C1C(O1)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)

![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)

![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
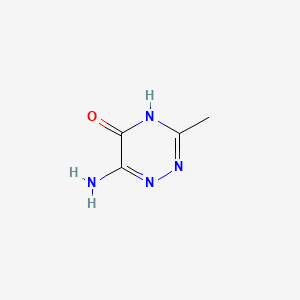
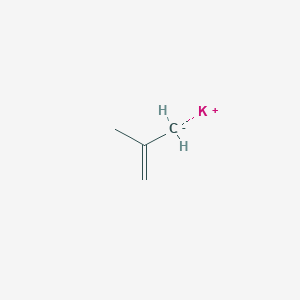
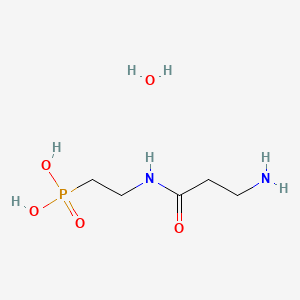
![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)
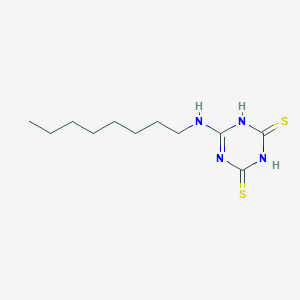

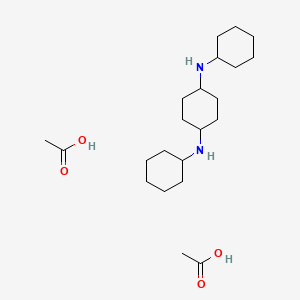
![1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline](/img/structure/B14489049.png)

